Quaternary Carbon Allyl Group Count: Diallyl vs. Mono-Allyl Scaffolds
Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate bears two terminal allyl groups on the quaternary C2 centre, contrasted with ethyl 2-cyanopent-4-enoate (CAS 3509-01-1), which carries only one allyl group and a hydrogen at C2, and ethyl 2-cyano-2-methylpent-4-enoate, which has one allyl and one methyl group. The diallyl architecture is a prerequisite for ring‑closing metathesis (RCM) to form 3‑cyanocyclopent‑3‑ene‑1‑carboxylate products, a transformation that cannot be performed with mono‑allyl analogs . No quantitative RCM yield data were identified for this specific compound in the open literature; however, the structural requirement for two terminal alkenes for RCM is well‑established across the 2,2‑diallyl substrate class [1].
| Evidence Dimension | Number of terminal allyl groups available for RCM |
|---|---|
| Target Compound Data | 2 allyl groups (C2-quaternary diallyl architecture) |
| Comparator Or Baseline | Ethyl 2-cyanopent-4-enoate: 1 allyl group; Ethyl 2-cyano-2-methylpent-4-enoate: 1 allyl group |
| Quantified Difference | 2 vs. 1 allyl groups – diallyl motif enables RCM; mono-allyl does not. |
| Conditions | Structural comparison; no direct RCM yield comparison available in the literature for the target compound. |
Why This Matters
Procurement selection hinges on the diallyl motif: researchers requiring a substrate for double functionalisation or RCM must choose the diallyl compound over mono‑allyl counterparts, which are synthetically incompetent for these transformations.
- [1] Grubbs, R.H.; Wenzel, A.G.; O'Leary, D.J.; Khosravi, E. (Eds.) Handbook of Metathesis, 2nd ed.; Wiley-VCH, 2015. (Class-level RCM substrate requirements). View Source
